

Application of Nickel Nanoparticles in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel nanoparticles (NiNPs) and their derivatives, such as **nickel** oxide (NiO) nanoparticles, are emerging as versatile platforms in the field of targeted drug delivery, particularly for cancer therapy.[1][2] Their unique physicochemical properties, including superparamagnetism, catalytic activity, and potential for surface functionalization, make them promising candidates for developing advanced therapeutic strategies.[1][2] The magnetic nature of NiNPs allows for targeted accumulation at tumor sites using an external magnetic field, thereby enhancing the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[2] Furthermore, their catalytic properties can be harnessed for chemodynamic therapy, where NiNPs catalyze the generation of reactive oxygen species (ROS) within the tumor microenvironment, leading to cancer cell apoptosis.[1]

These application notes provide a comprehensive overview of the use of **nickel** nanoparticles in targeted drug delivery systems. We present detailed protocols for the synthesis, functionalization, and evaluation of NiNP-based drug carriers, along with quantitative data from recent studies. Additionally, we illustrate key experimental workflows and signaling pathways using diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.



Synthesis of Nickel-Based Nanoparticles

The synthesis of **nickel**-based nanoparticles can be achieved through various methods, including chemical co-precipitation and green synthesis. The choice of method influences the size, morphology, and surface properties of the nanoparticles.

Protocol: Synthesis of Nickel Oxide (NiO) Nanoparticles by Chemical Co-Precipitation

This protocol describes a simple and cost-effective method for synthesizing NiO nanoparticles.

Materials:

- Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol
- Magnetic stirrer
- Centrifuge
- Muffle furnace

Procedure:

- Prepare a 0.1 M solution of nickel (II) nitrate hexahydrate in deionized water.
- Prepare a 0.2 M solution of sodium hydroxide in deionized water.
- While vigorously stirring the nickel nitrate solution, add the sodium hydroxide solution dropwise until the pH of the mixture reaches 10-12. A pale green precipitate of nickel hydroxide (Ni(OH)₂) will form.
- Continue stirring the mixture for 2 hours at room temperature.



- Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.
- Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors.
- Dry the precipitate in an oven at 80°C for 12 hours.
- Calcine the dried powder in a muffle furnace at 400-500°C for 3 hours to obtain crystalline
 NiO nanoparticles.[3][4]
- Allow the furnace to cool down to room temperature before collecting the final product.

Surface Functionalization for Targeted Delivery

To enhance the targeting specificity of **nickel** nanoparticles to cancer cells, their surface can be functionalized with various targeting ligands, such as folic acid and RGD peptides. These ligands bind to receptors that are overexpressed on the surface of many cancer cells.

Protocol: Folic Acid Functionalization of Nickel Nanoparticles

This protocol outlines the steps for conjugating folic acid to the surface of nanoparticles, a common strategy for targeting cancer cells that overexpress the folate receptor.[5][6]

Materials:

- Synthesized nickel-based nanoparticles
- · Folic acid
- N-Hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)



Dialysis membrane (MWCO 3.5 kDa)

Procedure:

- Activate the carboxylic acid group of folic acid by dissolving folic acid, EDC, and NHS in DMSO in a molar ratio of 1:2:2.
- Stir the mixture in the dark at room temperature for 4 hours.
- Disperse the amine-modified nickel nanoparticles in PBS (pH 7.4).
- Add the activated folic acid solution to the nanoparticle suspension and stir the mixture overnight in the dark at room temperature.
- Purify the folic acid-functionalized nanoparticles by dialysis against deionized water for 48
 hours to remove unconjugated folic acid and coupling agents.
- Collect the purified nanoparticles by centrifugation and lyophilize for storage.

Drug Loading and In Vitro Release

Nickel nanoparticles can be loaded with various chemotherapeutic agents, such as doxorubicin. The drug release can be designed to be responsive to the tumor microenvironment, for instance, the acidic pH of endosomes and lysosomes.[7][8]

Protocol: Doxorubicin Loading and pH-Responsive Release

This protocol describes the loading of doxorubicin onto NiNPs and the subsequent in vitro release study.

Drug Loading:

- Disperse a known amount of functionalized nickel nanoparticles in a solution of doxorubicin in PBS (pH 7.4).
- Stir the mixture at room temperature for 24 hours in the dark.



- Separate the doxorubicin-loaded nanoparticles by centrifugation.
- Determine the amount of unloaded doxorubicin in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.
- Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
 - DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
 - EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release:

- Suspend a known amount of doxorubicin-loaded nanoparticles in release media of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment).
- Place the suspension in a dialysis bag (MWCO 10 kDa) and immerse it in a larger volume of the corresponding release medium.
- Maintain the setup at 37°C with gentle shaking.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace
 it with an equal volume of fresh medium.
- Quantify the amount of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer.
- Plot the cumulative drug release percentage against time. [7][9]

In Vitro Cytotoxicity and Cellular Uptake

The therapeutic efficacy of drug-loaded **nickel** nanoparticles is evaluated by assessing their cytotoxicity against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Evaluation



The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

- Cancer cell line (e.g., HT-29 colon cancer cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Drug-loaded nickel nanoparticles
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the drug-loaded nanoparticles in the cell culture medium.
- Remove the old medium from the wells and add 100 μL of the nanoparticle dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for another 4 hours.



- Remove the medium containing MTT and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability (%) relative to the untreated control cells.
- Determine the IC50 value (the concentration of the drug-loaded nanoparticles that inhibits 50% of cell growth).[10][11][12]

In Vivo Antitumor Efficacy

Animal models are used to evaluate the in vivo therapeutic efficacy and biodistribution of the developed nanoparticle formulations.

Protocol: In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for assessing the antitumor activity of drug-loaded **nickel** nanoparticles in a murine tumor model.[13][14]

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line for tumor xenograft
- Drug-loaded nickel nanoparticles
- Saline solution
- Calipers
- External magnet (for magnetic targeting)

Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100 mm³).



- Randomly divide the mice into different treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles).
- Administer the treatments intravenously via the tail vein. For magnetic targeting, an external
 magnet can be placed over the tumor site for a specific duration after injection.
- Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
- Monitor the body weight of the mice as an indicator of systemic toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, Western blotting).
- Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on **nickel** nanoparticle-based drug delivery systems.

Table 1: Physicochemical Properties of Nickel-Based Nanoparticles

| Nanoparticle Formulation | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Reference |
|-----------------------------|-------------------------------|----------------------|------------------------|-----------|
| NiO-NPs | Chemical Co- precipitation | 20-25 | - | [10] |
| NiO-NPs | Sol-gel | ~40.6 | - | [3] |
| Ni-NPs | Solution Reduction | 13 ± 2 | - | [15] |
| Zn-Ni NPs | - | - | - | [16] |

Table 2: Drug Loading and In Vitro Release



| Nanoparti cle Formulati on | Drug | Drug Loading Content (%) | Encapsul ation Efficiency (%) | Release Condition s | Cumulati ve Release (%) | Referenc e |
|--|---------------------|-----------------------------------|--|---------------------------|----------------------------------|---------------|
| Dox-loaded NiO-BSA- FA | Doxorubici n | - | - | рН 5.5 | Controlled release | [2] |
| DOX- loaded Polymeric Micelles | Doxorubici n | - | 93.5 | pH 5.5, 48h | ~80 | [8] |
| DOX- loaded Micelle-like Aggregates | Doxorubici n HCl | 0.55 | - | pH 6.0, 2 min | 68 | [7] |

Table 3: In Vitro Cytotoxicity

| Nanoparticle Formulation | Cell Line | Incubation Time (h) | IC50 (μg/mL) | Reference |
|-----------------------------|------------------------------|------------------------|--------------|-----------|
| NiO-NPs | HT-29 (Colon Cancer) | 48 | 13.72 | [11] |
| NiO-NPs | SW620 (Colon Cancer) | 48 | 394.41 | [11] |
| Zn-Ni NPs | PC14 (Lung Cancer) | - | 77 | [16] |
| Fe-Ni ANPs | Beas-2B (Lung Epithelial) | 24 | 38.048 | [12] |

Visualization of Workflows and Signaling Pathways



Experimental Workflow for Nanoparticle Synthesis and Evaluation



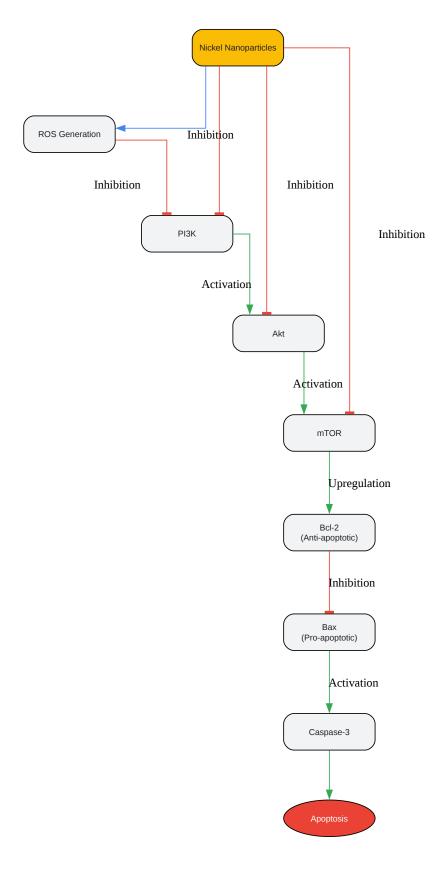
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Experimental workflow for developing targeted nickel nanoparticle drug delivery systems.

Signaling Pathway of NiNP-Induced Apoptosis via PI3K/Akt/mTOR Inhibition

Nickel-based nanoparticles can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[16][17] This pathway is crucial for cell survival and proliferation, and its downregulation leads to programmed cell death.





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Inhibition of the PI3K/Akt/mTOR pathway by nickel nanoparticles, leading to apoptosis.



Conclusion

Nickel nanoparticles hold significant promise as a versatile platform for targeted drug delivery in cancer therapy. Their unique magnetic and catalytic properties, coupled with the ability to be functionalized for specific targeting, offer a multi-pronged approach to cancer treatment. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals to design, synthesize, and evaluate novel NiNP-based therapeutic agents. Further research is warranted to optimize the biocompatibility and long-term safety of these nanomaterials to facilitate their clinical translation.

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References

- 1. Nickel nanoparticles: a novel platform for cancer-targeted delivery and multimodal therapy
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Folic acid functionalized nanoparticles as pharmaceutical carriers in drug delivery systems
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Understanding of Loading and Release of Doxorubicin by UV-Light- and pH-Responsive Poly(NIPAM- co-SPMA) Micelle-like Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin and adjudin co-loaded pH-sensitive nanoparticles for the treatment of drugresistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin delivery performance of superparamagnetic carbon multi-core shell nanoparticles: pH dependence, stability and kinetic insight - Nanoscale (RSC Publishing) [pubs.rsc.org]







- 10. Preparation, characterizations and in vitro cytotoxic activity of nickel oxide nanoparticles on HT-29 and SW620 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of In Vitro Cytotoxic, Genotoxic, Apoptotic, and Cell Cycle Arrest Potential of Iron–Nickel Alloy Nanoparticles | MDPI [mdpi.com]
- 13. Acute toxicity of nickel nanoparticles in rats after intravenous injection PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer activity of zinc-nickel nanocomposite in lung cancer PC14 cells via modulation of apoptosis and P13K/mTOR pathway Arabian Journal of Chemistry [arabjchem.org]
- 17. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Nickel Nanoparticles in Targeted Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210020#application-of-nickel-nanoparticles-in-targeted-drug-delivery-systems]

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